6,7-Difluoroquinoline-4-carboxylic acid
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Overview
Description
6,7-Difluoroquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoroquinoline-4-carboxylic acid typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines, including this compound .
Industrial Production Methods: Industrial production methods often utilize microwave irradiation (MWI) to enhance reaction efficiency and yield. For example, benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline can be reacted in ethanol media under MWI to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: Fluorine atoms can be displaced by nucleophiles.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Nucleophilic Substitution: Produces derivatives with different substituents on the quinoline ring.
Cross-Coupling Reactions: Forms biaryl compounds with potential biological activity.
Scientific Research Applications
6,7-Difluoroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Acts as an enzyme inhibitor and has antibacterial, antineoplastic, and antiviral activities.
Medicine: Incorporated into drugs for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6,7-difluoroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes. By inhibiting specific enzymes, it disrupts essential biological pathways, leading to its antibacterial and antineoplastic effects . The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
Uniqueness: 6,7-Difluoroquinoline-4-carboxylic acid stands out due to its dual fluorine substitution, which enhances its biological activity and stability compared to other quinoline derivatives. This makes it particularly valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H5F2NO2 |
---|---|
Molecular Weight |
209.15 g/mol |
IUPAC Name |
6,7-difluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15) |
InChI Key |
XTMMEIYWPMYJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1C(=O)O)F)F |
Origin of Product |
United States |
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